
(2-(Fluorosulfonyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Fluorosulfonyl)phenyl]boronic acid is a boronic acid derivative that features a fluorosulfonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(fluorosulfonyl)phenyl]boronic acid typically involves the introduction of the fluorosulfonyl group onto a phenylboronic acid precursor. One common method includes the reaction of phenylboronic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of [2-(fluorosulfonyl)phenyl]boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Fluorosulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The fluorosulfonyl group can be reduced under specific conditions to yield different functional groups.
Substitution: The compound can participate in substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the fluorosulfonyl group under appropriate conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Compounds with reduced functional groups, such as hydroxyl or amine derivatives.
Substitution: Products where the fluorosulfonyl group is replaced by other functional groups.
Applications De Recherche Scientifique
[2-(Fluorosulfonyl)phenyl]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2-(fluorosulfonyl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorosulfonyl group can undergo nucleophilic substitution, allowing the compound to modify other molecules and exert its effects through these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the fluorosulfonyl group and has different reactivity and applications.
2-Fluorophenylboronic acid: Contains a fluorine atom instead of the fluorosulfonyl group, leading to different chemical properties and uses.
4-Fluorophenylboronic acid: Similar to 2-fluorophenylboronic acid but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
[2-(Fluorosulfonyl)phenyl]boronic acid is unique due to the presence of both the boronic acid and fluorosulfonyl groups. This combination imparts distinct reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H6BFO4S |
|---|---|
Poids moléculaire |
203.99 g/mol |
Nom IUPAC |
(2-fluorosulfonylphenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H |
Clé InChI |
SFWVACZYXUKCTF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1S(=O)(=O)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


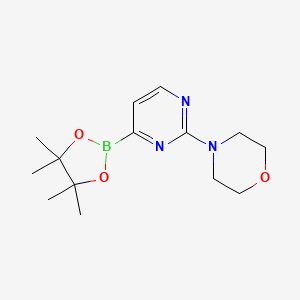
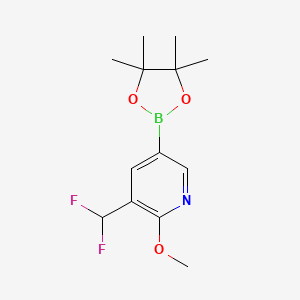
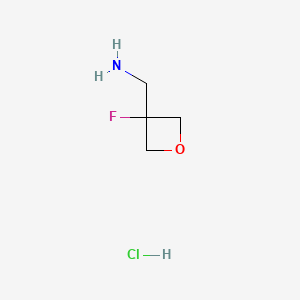
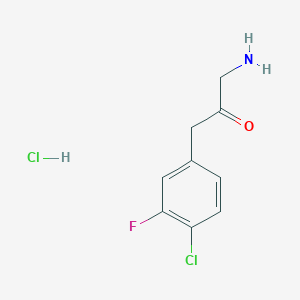
![Tert-butyl N-[(1R)-1-(2-fluorophenyl)-2-hydroxy-ethyl]carbamate](/img/structure/B13465122.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13465127.png)
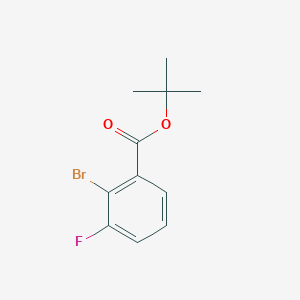

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
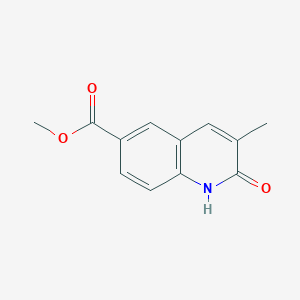
![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)

![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)
